molecular formula C12H10ClNO2S B4549407 5-(4-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

5-(4-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

Cat. No.: B4549407
M. Wt: 267.73 g/mol
InChI Key: OEUGARGQOKBJPK-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H10ClNO2S and its molecular weight is 267.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.0120774 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential in Metabolic Disorders and Cancer

Thiazolidinediones, including compounds similar to 5-(4-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione, have been extensively studied for their therapeutic potential. For instance, thiazolidinediones (TZDs) are recognized for their role as PTP 1B inhibitors, where PTP 1B is a negative regulator of insulin signaling pathways. Compounds based on the TZD scaffold have been explored for their ability to mitigate insulin resistance associated with Type 2 Diabetes Mellitus (T2DM), showcasing the chemical's relevance in managing deadly ailments like diabetes and obesity (Verma et al., 2019). Similarly, thiazolidinediones are investigated for their anticancer effects. Despite being primarily known for their metabolic effects, TZDs also possess anticancer properties. Clinical trials and data from diabetes studies suggest TZDs can significantly impact cancer treatment, although their anticancer effects do not strongly correlate with their PPARγ receptor activation, indicating a complex mechanism of action (Mughal et al., 2015).

Chemical and Pharmacological Activities

The diverse pharmacological activities of thiazolidine and its derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, make them a valuable moiety in drug discovery. These compounds serve as a foundation for synthesizing various bioactive molecules, demonstrating the versatility and significance of thiazolidine derivatives in medicinal chemistry. The structural modifications of the thiazolidine scaffold allow for the optimization and design of novel inhibitors targeting specific biological activities, highlighting the scaffold's potential in developing new therapeutic agents (Sahiba et al., 2020).

Synthesis and Structural Modifications

The synthetic methodologies and structural modifications of thiazolidinediones provide insight into designing potent therapeutic agents. For instance, compounds bearing the TZD scaffold with specific substituents have shown potent PTP 1B inhibitory activity, a key target in diabetes and cancer research. The identification of essential pharmacophoric features within these compounds aids in the further design and synthesis of novel inhibitors, demonstrating the critical role of structural optimization in enhancing biological activity (Verma et al., 2019).

Properties

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-2-14-11(15)10(17-12(14)16)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUGARGQOKBJPK-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
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5-(4-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
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5-(4-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
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5-(4-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
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5-(4-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
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5-(4-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.